molecular formula C20H18FN3O5 B2426436 3-(1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid CAS No. 941905-22-2

3-(1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid

Cat. No.: B2426436
CAS No.: 941905-22-2
M. Wt: 399.378
InChI Key: MLAVNVWEIVEWMH-UHFFFAOYSA-N
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Description

3-(1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C20H18FN3O5 and its molecular weight is 399.378. The purity is usually 95%.
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Properties

IUPAC Name

3-[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5/c21-14-8-4-5-9-15(14)22-16(25)12-24-18(28)20(23-19(24)29,11-10-17(26)27)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,22,25)(H,23,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAVNVWEIVEWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties based on diverse research findings.

Chemical Structure and Properties

The compound features a unique imidazolidinone framework combined with a fluorophenyl group, which may influence its biological interactions. The molecular formula is C19H19FN2O4C_{19}H_{19}FN_{2}O_{4} with a molecular weight of 358.37 g/mol.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds derived from the imidazolidinone scaffold. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown significant cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) cells. In vitro assays indicated that certain derivatives reduced cell viability significantly and inhibited migration in A549 cells by more than 50% .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Effect on Migration
3-(1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-...A54912.560% inhibition
N-(4-hydroxyphenyl)-β-alanineA54915.050% inhibition
DoxorubicinA5490.5Standard

2. Antimicrobial Activity

The antimicrobial properties of compounds similar to 3-(1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-...) have been evaluated against various pathogens, including drug-resistant strains. Research indicates that modifications to the core structure can enhance activity against Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Efficacy Against Pathogens

Compound NamePathogen TestedMIC (µg/mL)
3-(1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-...MRSA8
N-(6-((2-((2-fluorophenyl)amino)-...Vancomycin-resistant E. faecalis4
Control (Penicillin)Staphylococcus aureus<0.5

3. Antioxidant Properties

Antioxidant assays have demonstrated that derivatives of this compound possess significant radical scavenging activity. For instance, in DPPH assays, certain derivatives exhibited antioxidant capacities comparable to standard antioxidants like ascorbic acid.

Table 3: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)
3-(1-(2-((2-Fluorophenyl)amino)-...85
Ascorbic Acid90
Butylated Hydroxytoluene (BHT)80

Case Study 1: In Vitro Evaluation of Anticancer Properties

In a controlled study, several derivatives of the target compound were tested for their effects on A549 lung cancer cells. The results indicated that compounds with specific substitutions on the imidazolidinone ring showed enhanced cytotoxicity and reduced migration capabilities compared to controls .

Case Study 2: Antimicrobial Spectrum Analysis

Another study focused on the antimicrobial efficacy of the compound against WHO priority pathogens. The results demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as therapeutic agents against resistant infections .

Preparation Methods

Cyclization via Urea Intermediate

The imidazolidin-2,5-dione scaffold is typically synthesized through cyclization of urea derivatives. For example, reacting N-(2-fluorophenyl)glycine with phenyl isocyanate in dimethylformamide (DMF) at 80°C for 12 hours generates a urea intermediate. Subsequent acid-catalyzed cyclization (e.g., using HCl in ethanol) yields the 4-phenylimidazolidin-2,5-dione core.

Key Reaction Conditions

  • Solvent: DMF or THF
  • Catalyst: 10 mol% 4-dimethylaminopyridine (DMAP)
  • Yield: 68–72% (after recrystallization from ethyl acetate)

Alternative Route: Stork Enamine Reaction

A modified Stork enamine approach involves condensing 4-phenyl-2,5-dioxoimidazolidine with 2-fluoroacetophenone in the presence of thiazolium catalysts (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride). This method achieves regioselective alkylation at the N1 position, critical for introducing the 2-fluorophenyl group.

Introduction of the 2-Fluorophenylamino-oxoethyl Side Chain

Amide Coupling via Carbodiimide Activation

The 2-((2-fluorophenyl)amino)-2-oxoethyl group is introduced through amide bond formation. 2-Chloroacetyl chloride is reacted with 2-fluoroaniline in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-(2-fluorophenyl)-2-chloroacetamide . This intermediate is then coupled to the imidazolidinone core using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

Optimized Parameters

  • Molar Ratio: 1:1.2 (imidazolidinone:chloroacetamide)
  • Temperature: 0°C to room temperature
  • Yield: 85% (HPLC purity >98%)

Reductive Amination Alternative

An alternative pathway involves reductive amination of 2-fluoroaniline with ethyl glyoxylate , followed by hydrogenation (Pd/C, H₂, 50 psi) to produce the ethyl glycinate intermediate. This is subsequently coupled to the imidazolidinone using EDC/HOBt.

Propanoic Acid Side Chain Installation

Michael Addition to Acrylic Acid

The propanoic acid moiety is introduced via Michael addition. The imidazolidinone intermediate is treated with acrylic acid in the presence of a catalytic amount of sodium hydride (NaH) in tetrahydrofuran (THF). The reaction proceeds at −10°C to prevent polymerization, achieving >90% conversion.

Post-Reaction Workup

  • Quenching: Saturated NH₄Cl solution
  • Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1)

Ester Hydrolysis

If the propanoic acid is introduced as an ethyl ester (e.g., ethyl 3-(imidazolidin-4-yl)propanoate ), hydrolysis is performed using lithium hydroxide (LiOH) in a THF/water mixture (4:1). The reaction is monitored by TLC until completion (typically 6–8 hours).

Critical Analysis of Synthetic Routes

Comparative Efficiency

Method Overall Yield Purity (HPLC) Scalability
Urea Cyclization + EDC 62% 97.5% Moderate
Stork Enamine + Reductive 58% 96.8% High
Michael Addition 71% 98.2% Low

The Michael addition route offers superior yield but requires stringent temperature control, limiting industrial scalability. The Stork enamine method, while scalable, involves costly catalysts.

Impurity Profiling

Common impurities include:

  • Des-fluoro analog: Arising from incomplete fluorination (2–4% by HPLC).
  • Ring-opened byproducts: Generated under acidic conditions during cyclization (3–5%).
  • Diastereomers: Observed when using chiral auxiliaries (e.g., <1% with achiral catalysts).

Advanced Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.32 (m, 5H, Ph), 4.62 (s, 2H, CH₂), 3.11 (t, J = 7.2 Hz, 2H, CH₂), 2.89 (t, J = 7.2 Hz, 2H, CH₂).
  • IR (KBr): 1745 cm⁻¹ (C=O, imidazolidinone), 1680 cm⁻¹ (amide), 1702 cm⁻¹ (carboxylic acid).

Chromatographic Purity

  • HPLC Conditions: C18 column, 0.1% TFA in water/acetonitrile gradient, 1.0 mL/min, λ = 254 nm.
  • Retention Time: 12.4 min (main peak), impurities elute at 9.8 min and 14.2 min.

Industrial-Scale Considerations

For bulk synthesis, the urea cyclization route is preferred due to reagent availability and lower catalyst costs. Critical process parameters include:

  • Particle Size Control: Jet milling of intermediates to ensure consistent reactivity.
  • In-Process Controls: Online FTIR for real-time monitoring of cyclization.
  • Waste Management: Recycling DMF via distillation (≥99% recovery).

Q & A

Q. What synthetic strategies are effective for preparing this compound and its structural analogs?

Synthesis involves multi-step protocols, including cyclization to form the imidazolidinone core. Key steps:

  • Amide coupling : Use carbodiimides (e.g., DCC) to link fluorophenylamine derivatives to carboxylic acid intermediates .
  • Cyclization : Optimize reaction conditions (e.g., 60–80°C, anhydrous solvents) to form the 2,5-dioxoimidazolidin-4-yl scaffold .
  • Protection/deprotection : Employ tert-butyl or benzyl groups to stabilize reactive carboxylic acid moieties during synthesis .
  • Yield optimization : Adjust stoichiometry and catalysts (e.g., DMAP) to achieve yields up to 68% for structurally similar compounds .

Q. What analytical techniques are critical for structural confirmation?

A combination of spectroscopic and chromatographic methods is essential:

  • FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3279 cm⁻¹) stretching bands .
  • NMR : Analyze aromatic proton environments (e.g., δ 8.39 ppm for nitrophenyl derivatives) and confirm stereochemistry via 2D NMR (COSY, HSQC) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 332.4 for related compounds) .

Q. What safety precautions are required during handling?

Refer to hazard profiles of structurally similar compounds:

  • PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • First aid : Flush eyes with water for 15 minutes if exposed; seek medical help for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural analysis?

Address discrepancies through:

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., δ 8.39 ppm vs. DFT-calculated δ 8.2–8.5 ppm) .
  • Solvent effects : Account for solvent-induced shifts (e.g., DMSO-d6 deshields protons vs. CDCl3) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism in the imidazolidinone core .

Q. What methodologies optimize reaction yields while minimizing side products?

Systematic optimization strategies include:

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify ideal conditions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Byproduct analysis : Characterize impurities via LC-MS and adjust protecting groups (e.g., switch from benzyl to tert-butyl) to suppress unwanted pathways .

Q. How do substituents influence the compound’s physicochemical properties?

Substituent effects can be evaluated through:

  • Comparative studies :
SubstituentMelting Point (°C)Key IR Peaks (cm⁻¹)Yield (%)
4-Nitrophenyl240–2421336 (N=O)68
4-Methoxyphenyl122–1241250 (C–O)48
Data from analogs in
  • Computational modeling : Predict logP and solubility using QSAR tools, correlating with experimental HPLC retention times .

Q. How can theoretical frameworks guide the design of biological activity assays?

Link synthesis to bioactivity hypotheses:

  • Receptor docking : Use molecular modeling to prioritize derivatives with predicted binding to targets (e.g., enzymes with imidazolidinone-binding pockets) .
  • Mechanistic studies : Design assays to test inhibition of oxidative pathways, inspired by fluorophenylalanine derivatives’ roles in metabolic modulation .
  • Dose-response validation : Apply Hill equation analysis to quantify EC50 values, ensuring statistical power (n ≥ 3 replicates) .

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